molecular formula C9H12 B12576425 6,7-Dimethylidenebicyclo[3.1.1]heptane CAS No. 189291-87-0

6,7-Dimethylidenebicyclo[3.1.1]heptane

Cat. No.: B12576425
CAS No.: 189291-87-0
M. Wt: 120.19 g/mol
InChI Key: VFBSUOOUFNKRHK-UHFFFAOYSA-N
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Description

6,7-Dimethylidenebicyclo[311]heptane is a bicyclic hydrocarbon with a unique structure characterized by two double bonds at the 6 and 7 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

6,7-Dimethylidenebicyclo[3.1.1]heptane can be synthesized through several methods. One common approach involves the hydrovinylation of nopadiene catalyzed by a cationic ruthenium complex . The reaction proceeds with high regioselectivity and stereoselectivity, producing the desired compound in good yield. The structure is typically confirmed using 1H- and 13C-NMR spectroscopy, including 2D-COSY and 2D-NOESY spectra .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective catalysts, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethylidenebicyclo[3.1.1]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The double bonds in the compound make it susceptible to electrophilic addition reactions, such as halogenation with bromine or chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogens like bromine or chlorine in an inert solvent such as carbon tetrachloride.

Major Products Formed

    Oxidation: Formation of diols or carboxylic acids depending on the reaction conditions.

    Reduction: Formation of the corresponding saturated hydrocarbon.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6,7-Dimethylidenebicyclo[3.1.1]heptane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.

    Medicine: Investigated for its potential use in drug design and development.

    Industry: Utilized in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 6,7-Dimethylidenebicyclo[311]heptane exerts its effects is primarily through its ability to participate in various chemical reactions The double bonds at the 6 and 7 positions are reactive sites that can undergo addition, oxidation, and reduction reactions

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.1.1]heptane: A similar compound without the double bonds, used as a reference in studying the effects of unsaturation.

    6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptane: Another derivative with a different substitution pattern, used in comparative studies.

Uniqueness

6,7-Dimethylidenebicyclo[3.1.1]heptane is unique due to its specific double bond placement, which imparts distinct chemical reactivity and potential applications compared to its analogs. The presence of these double bonds makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

CAS No.

189291-87-0

Molecular Formula

C9H12

Molecular Weight

120.19 g/mol

IUPAC Name

6,7-dimethylidenebicyclo[3.1.1]heptane

InChI

InChI=1S/C9H12/c1-6-8-4-3-5-9(6)7(8)2/h8-9H,1-5H2

InChI Key

VFBSUOOUFNKRHK-UHFFFAOYSA-N

Canonical SMILES

C=C1C2CCCC1C2=C

Origin of Product

United States

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